molecular formula C34H22Cl2N6O8 B11108085 N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide

N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide

Cat. No.: B11108085
M. Wt: 713.5 g/mol
InChI Key: QVXSIDVDOWXHTJ-UHFFFAOYSA-N
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Description

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-chloro-4-aminophenyl and 4-nitrophenyl chloroformate.

    Coupling Reaction: The intermediate compounds undergo a coupling reaction in the presence of a base, such as triethylamine, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, leading to changes in protein structure and function. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-chloro-4-{[(4-aminophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide
  • N,N’-bis(2-chloro-4-{[(4-methylphenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide

Uniqueness

N,N’-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,4-dicarboxamide is unique due to the presence of both nitro and chloro functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C34H22Cl2N6O8

Molecular Weight

713.5 g/mol

IUPAC Name

1-N,4-N-bis[2-chloro-4-[(4-nitrobenzoyl)amino]phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C34H22Cl2N6O8/c35-27-17-23(37-31(43)21-5-11-25(12-6-21)41(47)48)9-15-29(27)39-33(45)19-1-2-20(4-3-19)34(46)40-30-16-10-24(18-28(30)36)38-32(44)22-7-13-26(14-8-22)42(49)50/h1-18H,(H,37,43)(H,38,44)(H,39,45)(H,40,46)

InChI Key

QVXSIDVDOWXHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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